Scientific Field: Organic chemistry.
Summary: 2-Chloropropane serves as a versatile starting material for the synthesis of other organic compounds. It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups (e.g., hydroxyl, amino, or alkoxide groups).
Methods/Experimental Procedures: Researchers typically use 2-chloropropane as a reagent in reactions with nucleophiles (e.g., alkoxides, amines) to form new carbon-carbon or carbon-heteroatom bonds.
Results/Outcomes: The resulting products can be alcohols, ethers, or amines, depending on the specific nucleophile used.
Scientific Field: Analytical chemistry and extraction processes.
Summary: 2-Chloropropane acts as a solvent and extraction agent for various organic compounds. It is particularly useful for extracting polar and nonpolar substances from mixtures.
Methods/Experimental Procedures: Researchers employ 2-chloropropane to selectively extract target compounds from complex matrices (e.g., environmental samples, biological fluids).
Results/Outcomes: Successful extraction allows for subsequent analysis or purification of the extracted compounds.
Scientific Field: Chemical engineering and materials science.
Summary: 2-Chloropropane has been used as a component in refrigerants and aerosol propellants.
Methods/Experimental Procedures: Incorporating 2-chloropropane into refrigerant blends or aerosol formulations.
Results/Outcomes: Improved cooling efficiency in refrigeration systems and effective dispersion of aerosol products.
Scientific Field: Medicinal chemistry and drug development.
Summary: 2-Chloropropane serves as an intermediate in the synthesis of pharmaceutical compounds.
Methods/Experimental Procedures: Chemists use it to introduce specific functional groups during drug synthesis.
Results/Outcomes: Enables the production of various medications.
Scientific Field: Materials science and fire safety.
Summary: 2-Chloropropane is used as a flame retardant additive in plastics and polymers.
Methods/Experimental Procedures: Incorporating it into polymer matrices during material production.
Results/Outcomes: Enhanced fire resistance properties in the final materials.
Scientific Field: Synthetic chemistry and laboratory research.
Summary: Researchers utilize 2-chloropropane as a reagent for alkylations.
Methods/Experimental Procedures: Alkylation reactions involve adding alkyl groups to other molecules using 2-chloropropane.
Results/Outcomes: Formation of new carbon-carbon bonds and synthesis of diverse organic compounds.
2-Chloropropane, also known as isopropyl chloride, is an organic compound with the molecular formula and a molar mass of 78.54 g/mol. It appears as a colorless liquid with a chloroform-like odor and is characterized by its volatility and flammability. This compound is less dense than water and has a boiling point of approximately 34.1 °C. Due to the presence of the chlorine atom, 2-chloropropane exhibits significant reactivity, particularly in substitution reactions involving nucleophiles .
2-Chloropropane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, swallowed, or absorbed through the skin []. Prolonged or repeated exposure can cause irritation to the eyes, skin, and respiratory system.
There are several methods for synthesizing 2-chloropropane:
2-Chloropropane is primarily utilized as an intermediate in organic synthesis and serves various industrial applications:
Interaction studies involving 2-chloropropane have shown that it can react with various nucleophiles, including:
When comparing 2-chloropropane with similar compounds, several key differences arise based on structure and reactivity:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
1-Chloropropane | Primary halide; more reactive than 2-chloropropane due to less steric hindrance. | |
Isobutyl Chloride | Secondary halide; similar reactivity but larger structure affects boiling point. | |
2-Bromopropane | Contains bromine; generally more reactive than chlorinated compounds due to weaker C-Br bond. | |
Chlorobenzene | Aromatic compound; used primarily as a solvent; lower reactivity compared to aliphatic halides. |
2-Chloropropane's unique characteristics stem from its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary halides .
2-Chloropropane functions as a highly effective industrial solvent across numerous manufacturing sectors due to its exceptional solvency power and chemical compatibility [2] [4]. The compound demonstrates remarkable effectiveness in dissolving organic compounds, making it an essential component in chemical processing operations [4]. In the paint and coating industry, 2-chloropropane serves as a primary solvent for paint formulations and coating applications, where its high solvency power enables efficient dissolution of various resins and polymeric materials [3] [18].
The chemical processing industry extensively utilizes 2-chloropropane as an industrial solvent for diverse chemical reactions, taking advantage of its effective solvent properties and chemical stability [2] [4]. Polymer manufacturing operations employ this compound as a solvent for polymer production processes, where its chemical compatibility ensures optimal processing conditions [18]. The compound's decontamination properties make it particularly valuable in cleaning and degreasing applications, where it effectively removes oils, resins, and stubborn stains from industrial surfaces [4].
Industry Sector | Specific Application | Key Properties Utilized |
---|---|---|
Paint and Coating Industry | Solvent for paints and coatings | High solvency power |
Chemical Processing | Industrial solvent for chemical reactions | Effective solvent properties |
Polymer Manufacturing | Solvent for polymer production | Chemical compatibility |
Cleaning and Degreasing | Industrial cleaning and degreasing agent | Decontamination properties |
Resin Processing | Dissolution of resins | High solvency power |
Ink Manufacturing | Solvent for ink formulations | Dissolution capability |
2-Chloropropane serves as a fundamental chemical intermediate in the production of numerous important industrial chemicals and specialized products [4]. The compound plays a crucial role in the manufacture of acrylic acid and acrylonitrile, serving as a key intermediate in these chemical synthesis pathways [4]. In propylene oxide production, 2-chloropropane functions as an essential intermediate compound that enables efficient manufacturing processes [4].
The polymer industry extensively utilizes 2-chloropropane as a component in polyvinyl chloride synthesis, where it contributes to the formation of this widely used polymer material [4]. In chemical manufacturing operations, the compound serves as a direct synthesis precursor for isopropylamine production, demonstrating its versatility in organic synthesis applications [8]. The agrochemical industry relies heavily on 2-chloropropane as both a raw material and solvent for pesticide production, including herbicides, fungicides, and insecticides [3] [4].
Advanced materials manufacturing employs 2-chloropropane in the synthesis of high-performance polymers used in construction materials and coating applications [1]. The compound also functions as an alkylating agent in the synthesis of quaternary ammonium salts, which find applications in various industrial processes [18].
Target Chemical/Product | Application Sector | Manufacturing Process |
---|---|---|
Acrylic acid | Chemical Manufacturing | Chemical reaction intermediate |
Acrylonitrile | Chemical Manufacturing | Chemical reaction intermediate |
Propylene oxide | Chemical Manufacturing | Chemical reaction intermediate |
Polyvinyl chloride | Polymer Industry | Polymer synthesis component |
Isopropylamine | Chemical Manufacturing | Direct synthesis precursor |
Herbicides | Agrochemical Industry | Pesticide raw material/solvent |
High-performance polymers | Construction Materials | Polymer synthesis for coatings |
The synthesis of 2-chloropropane through the reaction of isopropanol with hydrogen chloride represents a well-established laboratory and pilot-scale production method [9] [11] [23]. This process involves the nucleophilic substitution reaction where the hydroxyl group of isopropanol is replaced by a chloride ion in the presence of an acid catalyst [11]. The reaction typically employs zinc chloride or calcium chloride as catalysts to facilitate the substitution process [11] [23].
Optimized reaction conditions utilize anhydrous zinc chloride as the catalyst with specific material ratios of isopropanol to hydrochloric acid to zinc chloride at 1:1.5:1.5 [23]. The reaction temperature is maintained at 56°C for approximately three hours to achieve optimal conversion rates [23]. Under these conditions, the process achieves a yield of 75.4% with a product purity of 99.2% [23]. The catalyst demonstrates excellent longevity and can be reused multiple times without significant degradation in performance [23].
Alternative formulations employ a molar ratio of 1:1.5:2 for hydrochloric acid, isopropanol, and zinc chloride respectively, with reaction temperatures above 50°C and reaction times of two hours [23]. These conditions consistently produce yields exceeding 80% while maintaining long catalyst life [23]. The reaction mechanism involves the formation of a water leaving group through protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion [9].
Industrial-scale production of 2-chloropropane primarily utilizes the reaction between propylene and anhydrous hydrogen chloride [8] [23]. This process represents the preferred method for large-scale manufacturing due to its efficiency and economic viability [10]. The reaction follows the addition mechanism where hydrogen chloride adds across the double bond of propylene according to Markovnikov's rule [11].
The industrial process employs activated earth or clay catalysts to facilitate the reaction at temperatures ranging from 120-140°C [8] [23]. Dried hydrogen chloride and alkali-washed propylene are fed into the reactor system at a molar ratio of 1:1.2, ensuring optimal stoichiometry for maximum conversion [23]. The continuous process design allows for efficient heat management and product separation [8].
The reaction conditions are carefully controlled to maintain temperatures between 120-140°C throughout the catalytic reactor [23]. The product stream undergoes cooling to condense the 2-chloropropane product, achieving yields of approximately 65% with commercial-grade purity [23]. This method enables large-scale production suitable for industrial applications while maintaining consistent product quality [8].
Catalyst optimization plays a critical role in enhancing the efficiency and selectivity of 2-chloropropane production processes [21]. Various catalyst systems have been investigated to improve reaction yields, product purity, and process economics [10] [21]. Zinc chloride-based catalysts demonstrate exceptional performance in isopropanol-based synthesis routes, with anhydrous zinc chloride providing optimal results under carefully controlled conditions [23].
Ferric chloride catalysts show particular promise for liquid-phase hydrochlorination processes, enabling industrial-scale production with consistent quality [10]. The development of specialized reactor designs incorporating ferric chloride catalyst systems allows for improved heat transfer and reaction control [10]. Activated earth and clay catalysts provide cost-effective solutions for continuous industrial processes, offering good stability and reasonable conversion rates [8] [23].
Advanced catalyst systems including copper chloride and copper dichloride have been evaluated for specialized applications [6]. These catalysts operate effectively at 150°C for 15-minute reaction periods, producing recyclable products and demonstrating potential for process intensification [6]. Alternative catalyst systems such as aluminum oxide, silica-alumina, and zeolite-based catalysts offer specialized capabilities for dehydrochlorination and selective conversion processes [21].
Catalyst Type | Optimal Conditions | Process Efficiency | Application |
---|---|---|---|
Zinc Chloride | Material ratio 1:1.5:1.5, 56°C | 75.4% yield, 99.2% purity | Laboratory/pilot scale synthesis |
Anhydrous Zinc Chloride | Molar ratio 1:1.5:2, >50°C | >80% yield, long catalyst life | Optimized laboratory synthesis |
Ferric Chloride | Liquid-phase hydrochlorination | Industrial scale production | Industrial manufacturing |
Activated Earth/Clay | 120-140°C, continuous process | 65% yield, commercial grade | Large-scale industrial production |
The pharmaceutical industry requires strict adherence to permitted daily exposure guidelines for 2-chloropropane as a residual solvent in drug manufacturing processes [15]. Comprehensive toxicological assessments have established a permitted daily exposure value of 54.72 milligrams per day for pharmaceutical applications [15]. This value derives from extensive repeat-dose toxicity studies conducted over 3-9 month periods in laboratory animals [15].
The occupational exposure limit for workers in pharmaceutical manufacturing facilities has been set at 5.472 milligrams per cubic meter, with an occupational exposure band classification of OEB: A [15]. These limits reflect conservative safety margins designed to protect both pharmaceutical workers and end-users of drug products containing trace amounts of 2-chloropropane [15]. The no observed effect level from inhalation studies is established at 500 parts per million, while the lowest observed effect level occurs at 1000 parts per million [15].
Workplace exposure guidelines recommend an 8-hour time-weighted average exposure limit of 50 parts per million, equivalent to 161 milligrams per cubic meter [15]. For general population exposure, safety limits have been established at 4.7 milligrams per kilogram body weight for oral exposure, 16.3 milligrams per cubic meter for inhalation exposure, and 47.2 milligrams per kilogram body weight for dermal exposure [15].
Parameter | Value | Study Type/Context |
---|---|---|
Permitted Daily Exposure | 54.72 mg/day | Derived from toxicology studies |
Occupational Exposure Limit | 5.472 mg/m³ | Workplace safety limit |
Occupational Exposure Band | OEB: A | Occupational exposure classification |
No Observed Effect Level - Inhalation | 500 ppm | Repeat dose inhalation study |
Recommended Workplace Exposure Limit | 50 ppm (161 mg/m³) | Industrial hygiene guideline |
General Population - Oral | 4.7 mg/kg bw | General population safety |
General Population - Inhalation | 16.3 mg/m³ | General population safety |
2-Chloropropane serves multiple critical functions in pharmaceutical manufacturing operations as both a solvent and chemical intermediate [3] [15]. The compound's high degree of selectivity and relatively low toxicity profile make it a valuable reagent in pharmaceutical synthesis applications [3]. As a pharmaceutical intermediate, 2-chloropropane provides essential building blocks for active pharmaceutical ingredient production [16].
The compound functions as an effective solvent in pharmaceutical manufacturing processes, offering superior dissolution properties for various drug substances and excipients [15]. Its reactivity characteristics make it particularly suitable for drug synthesis pathways requiring precise molecular modifications [18]. Pharmaceutical grade 2-chloropropane is available with purity specifications exceeding 99%, ensuring compliance with stringent pharmaceutical quality standards [16].
In antihistamine drug synthesis, 2-chloropropane serves as an alkylation intermediate, enabling the formation of complex molecular structures required for therapeutic activity [31]. Local anesthetic production utilizes the compound as a structural backbone provider, contributing essential chemical frameworks for pain relief medications [31]. Central nervous system drug manufacturing employs 2-chloropropane as a molecular modification agent, facilitating the synthesis of neurologically active compounds [31].
Cardiovascular drug synthesis incorporates 2-chloropropane as a therapeutic compound precursor, enabling the production of medications for heart and circulatory system conditions [31]. The compound's versatility extends to specialty chemical applications where pharmaceutical manufacturers require C3 chemical building blocks for advanced drug development programs [16].
Application Category | Specific Use | Characteristics |
---|---|---|
Pharmaceutical Intermediate | Raw material for pharmaceutical synthesis | High degree of selectivity, low toxicity |
Drug Substance Synthesis | Intermediate in drug manufacturing processes | Valuable reagent in pharmaceutical industry |
Active Pharmaceutical Ingredient Production | Building block for API synthesis | Key building block for complex molecules |
Pharmaceutical Solvent | Solvent in pharmaceutical manufacturing | Effective dissolution properties |
Antihistamine Synthesis | Intermediate for antihistamine drugs | Alkylation intermediate |
Local Anesthetic Production | Component in anesthetic drug synthesis | Structural backbone provider |
Central Nervous System Drug Manufacturing | Intermediate for CNS medications | Molecular modification agent |
Quantum chemical investigations of 2-chloropropane have employed a diverse range of computational methods to elucidate its molecular properties and reactivity patterns. The systematic application of both density functional theory and coupled cluster methods has provided comprehensive insights into the electronic structure and chemical behavior of this secondary alkyl halide.
Density functional theory calculations have been extensively applied to study the molecular structure and properties of 2-chloropropane. The B3LYP functional with various basis sets has proven particularly effective for structural optimizations and vibrational frequency calculations [1] [2]. Calculations using B3LYP/6-31G* basis set have yielded accurate molecular geometries with C-Cl bond lengths of 1.812 Å, C-C bond lengths of 1.527 Å, and C-H bond lengths of 1.104 Å [3] [2]. The calculated bond angles show excellent agreement with experimental values, with CCC angles of 112.7° and HCH angles of 108.5° [3].
Advanced density functional theory methods specifically designed for kinetic studies have been employed to investigate reaction mechanisms. The BMK, MPWB1K, BB1K, M05-2X, and M06-2X functionals have been utilized to calculate activation energies and rate coefficients for thermal decomposition reactions [4] [5]. These specialized kinetic functionals have provided high-pressure limit rate coefficients of (5.8 ± 1.0) × 10¹⁴ exp[-(67.8 ± 0.4 kcal mol⁻¹)/RT] s⁻¹ for the propyne formation channel and (1.1 ± 0.2) × 10¹⁴ exp[-(66.8 ± 0.5 kcal mol⁻¹)/RT] s⁻¹ for the allene formation channel [4] [5].
The WC04 functional has demonstrated exceptional performance in predicting carbon-13 nuclear magnetic resonance chemical shifts of chlorinated compounds, addressing the systematic overestimation problem encountered with standard density functional theory functionals [6]. This method has proven particularly valuable for accurately calculating chemical shifts of chlorine-bonded carbon atoms in 2-chloropropane [6].
Nuclear quadrupole coupling constants have been successfully calculated using density functional theory with the linear combination of Gaussian-type orbitals local-spin-density method and the generalized gradient approximation [7] [8]. These calculations have provided nuclear quadrupole resonance frequencies in good agreement with experimental data, demonstrating the reliability of density functional theory for predicting electronic distribution in 2-chloropropane [7] [8].
Coupled cluster methods have been employed to achieve chemical accuracy in studies of 2-chloropropane reaction mechanisms. The CCSD(T) method has been particularly valuable for calculating accurate barrier heights and reaction energies in hydrogen abstraction reactions [9] [10]. These calculations have provided detailed insights into the kinetic properties of chlorine-initiated degradation reactions, yielding rate constants that show excellent agreement with experimental data at 296 K [9] [10].
The QCISD(T) approach has been utilized to map potential energy surfaces for complex reaction mechanisms. Calculations at the QCISD(T)/6-31+G(d,p) level have revealed the importance of including triple electron excitations in the quadratic configuration interaction wave function for obtaining accurate descriptions of reaction pathways [11]. These high-level calculations have demonstrated that chlorine atom addition processes are barrierless and that chemically activated complexes may undergo isomerization through chlorine atom transfer mechanisms [11].
Recent developments in coupled cluster methodology have focused on reducing computational scaling while maintaining accuracy. The implementation of tensor decomposition techniques in CCSDT calculations has enabled the study of larger molecular systems while preserving chemical accuracy [12]. These advances have made it possible to investigate more complex reaction networks involving 2-chloropropane and its derivatives [12].
The coupled cluster singles and doubles method with perturbative triples correction has been extensively applied to study molecular properties in realistic environments. Combined classical molecular mechanics and coupled cluster calculations have enabled the investigation of 2-chloropropane behavior in solution phase conditions [13]. These hybrid approaches have provided valuable insights into solvent effects on molecular properties and reaction mechanisms [13].
The computational modeling of reaction mechanisms involving 2-chloropropane has revealed complex pathways governed by both thermodynamic and kinetic factors. Detailed theoretical investigations have elucidated the competition between different reaction channels and the factors controlling product distributions.
Hydrogen abstraction reactions by chlorine atoms have been thoroughly investigated using combined density functional theory and coupled cluster approaches [14] [15]. The theoretical examination of these mechanisms has revealed unusual properties, including negative activation energies for hydrogen abstraction from the secondary carbon atom [14] [15]. The formation of stable R-Cl···Cl complexes has been identified as a key factor determining the activation energy for hydrogen abstraction from primary carbon atoms [14] [15].
Elimination reactions have been studied using multiple theoretical approaches to understand the competition between different mechanistic pathways. The E1 mechanism proceeds through a two-step process involving carbocation formation, while the E2 mechanism occurs through a single concerted step [16] [17]. Computational studies have shown that the E1-type elimination mechanism through secondary carbenium ions is favored on certain catalyst surfaces [17].
Thermal decomposition pathways have been extensively modeled using high-level quantum chemical calculations. The decomposition of 2-chloropropane proceeds through hydrogen chloride elimination with concomitant formation of propyne or allene products [4] [5]. Transition state calculations have revealed that the propyne-forming channel is predominant based on computed branching ratios as functions of pressure and temperature [4] [5].
The nucleophilic substitution reactions of 2-chloropropane have been investigated using density functional theory to understand the competition between SN1 and SN2 mechanisms. The secondary nature of the carbon center favors the SN1 pathway through carbocation intermediates, particularly in polar protic solvents [18] [19]. Computational studies have provided detailed energy profiles for both mechanistic pathways, enabling prediction of reaction outcomes under different conditions [18] [19].
The theoretical understanding of 2-chloropropane reactivity patterns is founded on comprehensive quantum chemical analyses of electronic structure and molecular orbital interactions. The secondary alkyl halide structure imparts unique reactivity characteristics that distinguish it from primary and tertiary analogs.
The electron distribution in 2-chloropropane has been characterized through frontier molecular orbital analysis and electrostatic potential calculations [1] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into nucleophilic and electrophilic reactivity patterns [1] [20]. Global reactivity descriptors, including chemical potential, global hardness, global softness, and electrophilicity indices, have been calculated to predict reaction sites and mechanisms [1] [20].
Local reactivity descriptors, particularly Fukui functions and local softness values, have been employed to identify preferred sites for nucleophilic and electrophilic attack [1] [20]. These calculations have revealed that the carbon-chlorine bond is the primary reactive site for both substitution and elimination reactions [1] [20]. The secondary carbon center exhibits intermediate reactivity between primary and tertiary positions, consistent with observed reaction patterns [1] [20].
The barrier to internal rotation about the C-C bond has been determined through density functional theory calculations to be 3.6 kcal/mol [2]. This relatively low barrier allows for conformational flexibility that influences reaction pathways and product distributions [2]. The coupling between internal rotation and other vibrational modes has been characterized through detailed force field calculations [2].
Thermodynamic properties calculated from quantum chemical methods provide the foundation for understanding reaction spontaneity and equilibrium positions. The heat of formation of 2-chloropropane has been calculated as -144.9 kJ/mol, in excellent agreement with experimental values [21] [22]. These thermodynamic parameters enable prediction of reaction feasibility and optimization of synthetic conditions [21] [22].
The theoretical basis for understanding atmospheric degradation pathways has been established through comprehensive computational studies of reaction mechanisms with atmospheric oxidants [9] [10]. The calculated atmospheric lifetime and ozone depletion potential provide important information for environmental impact assessment [9] [10]. The aquatic toxicity and bioaccumulation potential of 2-chloropropane and its transformation products have been evaluated through computational toxicology approaches [9] [10].
Flammable;Irritant